molecular formula C20H17FN2O B11066702 (2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide

(2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide

Cat. No.: B11066702
M. Wt: 320.4 g/mol
InChI Key: SCUNKMQCVXALQO-DHZHZOJOSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide is an organic compound that features a fluorophenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the quinoline derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorophenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.

    (2E)-3-(4-bromophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (2E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide imparts unique electronic properties, making it distinct from its chloro and bromo analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C20H17FN2O/c1-14-12-16(18-4-2-3-5-19(18)23-14)13-22-20(24)11-8-15-6-9-17(21)10-7-15/h2-12H,13H2,1H3,(H,22,24)/b11-8+

InChI Key

SCUNKMQCVXALQO-DHZHZOJOSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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